molecular formula C8H10BrNO3 B8675774 Methyl 2-bromo-2-(5-methyl-1,3-oxazol-2-yl)propanoate

Methyl 2-bromo-2-(5-methyl-1,3-oxazol-2-yl)propanoate

Cat. No.: B8675774
M. Wt: 248.07 g/mol
InChI Key: MYIKYIJWOUCDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-2-(5-methyl-1,3-oxazol-2-yl)propanoate is a useful research compound. Its molecular formula is C8H10BrNO3 and its molecular weight is 248.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10BrNO3

Molecular Weight

248.07 g/mol

IUPAC Name

methyl 2-bromo-2-(5-methyl-1,3-oxazol-2-yl)propanoate

InChI

InChI=1S/C8H10BrNO3/c1-5-4-10-6(13-5)8(2,9)7(11)12-3/h4H,1-3H3

InChI Key

MYIKYIJWOUCDBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C(C)(C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the intermediate from Step B (0.322 g, 1.903 mmol), NBS (0.373 g, 2.09 mmol), and AIBN (0.016 g, 0.095 mmol) in 15 mL of CCl4 was refluxed for 1 hour. The mixture was cooled to room temperature, filtered, and concentrated. The residue was purified by silica gel chromatography using a hexanes/EtOAc gradient to give a 7:1 mixture of the indicated product and methyl 2-bromo-2-[4-(bromomethyl)-1,3-oxazol-2-yl]propanoate (pale yellow oil). The mixture was used in the next step without further purification.
Quantity
0.322 g
Type
reactant
Reaction Step One
Name
Quantity
0.373 g
Type
reactant
Reaction Step One
Name
Quantity
0.016 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
methyl 2-bromo-2-[4-(bromomethyl)-1,3-oxazol-2-yl]propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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